molecular formula C18H15FN4O2 B2859941 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2194904-65-7

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone

Cat. No.: B2859941
CAS No.: 2194904-65-7
M. Wt: 338.342
InChI Key: WKVGZYUCGVZRHX-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
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Scientific Research Applications

Cholesterol Absorption Inhibition

The compound SCH 58235, closely related to the query chemical, is a designed, potent, orally active inhibitor of cholesterol absorption. This was identified after analyzing metabolites of another cholesterol absorption inhibitor, leading to the creation of SCH 58235 with remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

P2X7 Receptor Antagonism

Compounds structurally similar to the query molecule, including a triazolyl and azetidinone moiety, have shown robust P2X7 receptor occupancy at low doses in rats, with significant potential for treating mood disorders. One such compound was advanced into phase I clinical trials to assess safety and tolerability in humans (Chrovian et al., 2018).

MAPK/ERK Inhibition

GDC-0973, a compound incorporating azetidinone and related structures, is a selective inhibitor of the MAPK/ERK pathway. It has been studied for its plasma concentration relationship to efficacy in mouse xenograft models, predicting clinical efficacy for tumor growth inhibition (Choo et al., 2012).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of new 1,2,4-triazole and triazolidin derivatives with similar structural features. This includes analysis using various spectroscopic techniques and X-ray crystallography, providing insights into the molecular structure and interactions (Abosadiya et al., 2018).

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-4-6-16(7-5-14)25-17-3-1-2-13(10-17)18(24)22-11-15(12-22)23-20-8-9-21-23/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVGZYUCGVZRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.